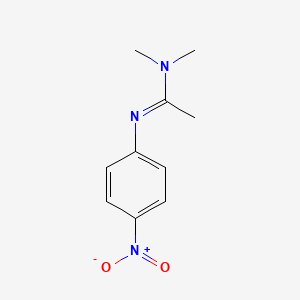

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide

Description

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXZMKAOUGQCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nitration, reduction, and amidation to achieve the final compound .

Industrial Production Methods

Industrial production of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N’-(4-amino-phenyl)-N,N-dimethyl-acetamidine .

Scientific Research Applications

Chemistry

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

- Substitution : It can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation : The compound can be oxidized under specific conditions to yield various products.

Biology

Research indicates that N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown its derivatives possess significant activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

- Anti-Parasitic Properties : The compound has been investigated for its efficacy against parasites such as Leishmania, demonstrating potential as an anti-leishmanial agent.

- Enzyme Inhibition : It has shown the ability to inhibit enzymes critical for parasite survival, such as trypsin and chymotrypsin.

Medicine

The compound has potential applications in drug development:

- Therapeutic Agents : Its derivatives are being explored for use in treating parasitic infections in humans and animals.

- Mechanisms of Action : The interaction with specific molecular targets enhances its potential therapeutic effects.

Case Studies and Research Findings

Several empirical studies have investigated the biological activity of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide:

-

Anti-Parasitic Efficacy :

- A study demonstrated that derivatives exhibited significant activity against Leishmania species, indicating potential for therapeutic applications in treating leishmaniasis.

-

Enzyme Interaction Studies :

- Research indicated that the compound could inhibit critical enzymes involved in metabolic pathways relevant to parasitic infections.

-

Therapeutic Applications :

- Derivatives have been explored for their use in treating infections in both human and veterinary medicine, showcasing promising avenues for drug development.

Mechanism of Action

The mechanism of action of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-nitrophenyl group in N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide contrasts with the 2-cyano-4-nitrophenyl group in , where the cyano group introduces additional electron-withdrawing effects and steric hindrance. Compound 5f replaces the ethanimidamide core with a propane backbone, reducing planarity and altering solubility.

Synthetic Accessibility :

- Compound 5f achieves high yields (88%) via straightforward amine substitution, whereas ethanimidamide derivatives often require multistep condensation or protection-deprotection strategies .

Physicochemical and Functional Comparisons

Table 2: Physicochemical and Functional Properties

Key Observations:

- Electrophilicity: The nitro group in N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide facilitates electrophilic aromatic substitution, whereas the cyano group in directs reactivity toward nucleophilic additions.

- Biological Potential: Ethanimidamide derivatives are less studied for direct bioactivity compared to pyrimidine-based analogs (e.g., compounds in ), which show antiparasitic and anticancer properties.

Computational and Theoretical Insights

- Hydrogen Bond Basicity: Ethanimidamides exhibit moderate hydrogen bond basicity due to the dimethylamino group, which influences their interactions with biological targets. This property is critical in bioisosteric replacements for drug design .

- Charge Distribution : Quantum chemical studies on related N-substituted nitrophenyl compounds reveal localized negative charges on nitro oxygen atoms, enhancing binding affinity with enzyme active sites .

Biological Activity

N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13N3O2

- Molecular Weight : 207.23 g/mol

- Structural Features : The compound features a nitrophenyl group attached to an amidine structure, which is crucial for its biological activity.

Biological Activities

Research indicates that N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide exhibits significant biological activities, primarily as an anti-parasitic agent and has potential antimicrobial and anticancer properties.

Antiparasitic Activity

Studies have shown that derivatives of this compound demonstrate efficacy against various parasites. Its mechanism involves interaction with specific enzymes essential for the survival of these organisms, making it a candidate for drug development in treating parasitic infections .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. Its structural attributes allow it to inhibit bacterial growth by interfering with cellular processes .

Anticancer Potential

N,N-Dimethyl-N'-(4-nitrophenyl)ethanimidamide has also been explored for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through enzyme inhibition and disruption of cellular signaling pathways .

The biological activity of N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can undergo reduction, forming reactive intermediates that inhibit key enzymes involved in disease processes.

- Cellular Interaction : The compound can bind to receptors or enzymes, altering their activity and disrupting normal cellular functions .

Comparative Analysis with Similar Compounds

The following table compares N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N,N-Dimethylacetamidine | Contains an acetamidine structure | Used primarily in synthetic chemistry |

| N,N-Diethyl-N'-(4-nitrophenyl)ethanimidamide | Similar nitrophenyl group but with ethyl substituents | Exhibits different solubility properties |

| 4-Nitroaniline | Simpler structure without amidine functionality | Commonly used as a dye and precursor for other compounds |

N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide is distinguished by its specific nitrophenyl substitution and amidine functionality, enhancing its biological activity compared to these similar compounds .

Case Studies

- Antimicrobial Study : A study published in ACS Omega demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a new antimicrobial agent .

- Anticancer Research : Research indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways, highlighting its potential utility in cancer therapy .

- Antiparasitic Efficacy : A recent investigation revealed that derivatives of this compound showed significant activity against Plasmodium species, indicating its promise in treating malaria .

Q & A

Basic: What synthetic methodologies are effective for producing N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A high-yield approach involves reacting hydroxylamine hydrochloride with a nitrophenyl-substituted precursor in methanol/water under reflux, achieving 93% yield with NaHCO₃ as a base. Purification via recrystallization or column chromatography is critical to isolate the product . Alternative routes use sodium methoxide in methanol to facilitate cyclization or condensation with dimethyl acetylsuccinate, followed by thionyl chloride treatment for stabilization .

Advanced: How can solvent polarity influence the intramolecular charge transfer (ICT) properties of this compound?

Answer: Solvent polarity stabilizes ICT states, as demonstrated in structurally similar nitroaromatic compounds. In polar solvents like DMSO, the ICT state exhibits red-shifted absorption and fluorescence due to dipole-dipole interactions. Time-resolved spectroscopy reveals prolonged fluorescence lifetimes in polar media, indicating reduced non-radiative decay. Computational modeling (e.g., DFT/B3LYP) with solvent continuum models (e.g., PCM) can predict these effects, aligning with experimental Stokes shifts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- UV-Vis Spectroscopy: Identifies π→π* and n→π* transitions, with λmax typically between 250–300 nm for nitroaromatic systems .

- <sup>1</sup>H NMR: Non-equivalent N-CH₃ groups appear as singlets at 3.23 ppm and 2.71 ppm, distinct from free amine protons .

- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, crucial for confirming synthetic success .

Advanced: How do computational methods elucidate the electronic structure and reactivity of this compound?

Answer: DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and transition dipole moments. For example, the nitro group’s electron-withdrawing nature creates a polarized electron density, enhancing electrophilic reactivity at the ethanimidamide moiety. TD-DFT predicts charge-transfer transitions, validated by experimental absorption spectra .

Basic: What are the key stability considerations during storage and handling?

Answer: The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert gas. Purity assays (≥98%) via gas chromatography or HPLC are recommended post-synthesis. Degradation products, such as nitroso derivatives, can form under prolonged exposure to moisture .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer: The nitro group meta-directing effects and resonance stabilization of intermediates dictate reactivity. Kinetic studies show second-order dependence on nucleophile concentration (e.g., amines), with a proposed transition state involving partial bond cleavage at the ethanimidamide carbon. Isotopic labeling (e.g., <sup>15</sup>N) can track substituent exchange pathways .

Basic: How can researchers verify the purity of synthesized batches?

Answer:

- GC-MS: Detects volatile impurities (<1% by area normalization).

- Elemental Analysis: Matches calculated C, H, N percentages within ±0.3%.

- Melting Point Consistency: Sharp melting points (±2°C range) indicate high crystallinity .

Advanced: What role does the nitro group play in modulating fluorescence quenching?

Answer: The nitro group induces intersystem crossing (ISC) to triplet states, leading to fluorescence quenching via energy transfer. Transient absorption spectroscopy reveals triplet-triplet annihilation in polar solvents, reducing quantum yields. Substitution with electron-donating groups (e.g., -OCH₃) can mitigate this effect .

Basic: What are common synthetic byproducts, and how are they removed?

Answer: Common byproducts include unreacted 4-nitrophenyl precursors and hydroxylamine adducts. Liquid-liquid extraction (e.g., ethyl acetate/water) or silica gel chromatography (hexane:EtOAc gradient) effectively isolates the target compound. TLC monitoring (Rf ≈ 0.5 in 7:3 hexane:EtOAc) ensures purity .

Advanced: How can time-resolved spectroscopy resolve conflicting data on ICT dynamics?

Answer: Conflicting reports on ICT lifetimes (e.g., mono- vs. bi-exponential decay) arise from solvent-dependent conformational flexibility. Femtosecond transient absorption spectroscopy at varying temperatures (77–298 K) can disentangle contributions from rotameric states. Global fitting analysis assigns lifetimes to distinct ICT configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.